1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-6-2-14(3-7-18)8-9-21-19(23)22-12-15-10-17(13-20-11-15)16-4-5-16/h2-3,6-7,10-11,13,16H,4-5,8-9,12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIJKKLOJGNCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 5-cyclopropylpyridine-3-methanol with 4-methoxyphenethylamine in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key structural comparisons :
- Cyclopropyl vs.
- Urea vs. Imidazolium : The urea core (target compound) is neutral, whereas imidazolium bromides (e.g., 5o) are cationic, affecting solubility and membrane interaction .
Research Findings and Implications
- Substituent Impact : Methoxy groups (e.g., in 4-methoxyphenethyl) enhance lipophilicity and metabolic stability, as seen in SKF-96365 and Product 14 .
- Core Structure Differences : Urea derivatives (neutral) vs. imidazolium salts (charged) exhibit divergent solubility profiles and target affinities, with ureas favoring enzyme inhibition and imidazoliums favoring ion-channel interactions .
Biological Activity
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound's IUPAC name is 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea, with a molecular formula of . The structure features a cyclopropyl group and a methoxyphenethyl moiety, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity Studies
Research has indicated various biological activities associated with this compound. Below is a summary of findings from relevant studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | COX-2 Inhibition | Demonstrated significant inhibition of COX-2 enzyme activity, suggesting anti-inflammatory potential. |
| Study B | Anticancer Activity | Showed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Study C | Antimicrobial Properties | Exhibited antimicrobial activity against several bacterial strains, highlighting its potential as an antibiotic. |
Case Studies
- Anti-inflammatory Effects : In a study focusing on the anti-inflammatory properties of urea derivatives, this compound was found to significantly reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Anticancer Potential : A series of experiments evaluated the compound's efficacy against various cancer cell lines. Results indicated that it induced apoptosis in tumor cells, demonstrating its promise as a lead compound for cancer therapeutics.
- Antimicrobial Activity : The compound was tested against common pathogens, revealing effective inhibition of bacterial growth, which could be beneficial in developing new antimicrobial agents.
Comparative Analysis
When compared to similar compounds within the urea derivative class, this compound exhibited unique biological profiles due to its specific structural features. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound X | Lacks cyclopropyl group | Lower COX-2 inhibition |
| Compound Y | Different substituents | Reduced anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
